molecular formula C14H20N2O B2825963 1-(2,4-Dimethylbenzoyl)piperidin-4-amine CAS No. 926263-27-6

1-(2,4-Dimethylbenzoyl)piperidin-4-amine

Cat. No. B2825963
CAS RN: 926263-27-6
M. Wt: 232.327
InChI Key: QCFMQUVSVLOPHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dimethylbenzoyl)piperidin-4-amine is a chemical compound with the molecular formula C14H20N2O . It is also known by the IUPAC name (1-acetyl-4-piperidinyl)(2,4-dimethylphenyl)methanone .


Synthesis Analysis

The synthesis of piperidine derivatives, such as 1-(2,4-Dimethylbenzoyl)piperidin-4-amine, is an important task in modern organic chemistry . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is a key area of research .


Molecular Structure Analysis

The molecular structure of 1-(2,4-Dimethylbenzoyl)piperidin-4-amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) . The molecular weight of this compound is 232.3214 .

Scientific Research Applications

  • Photodynamic Therapy (PDT) 1-(2,4-Dimethylbenzoyl)piperidin-4-amine exhibits photophysical properties, making it a potential photosensitizer for PDT. In PDT, light activates the compound, leading to the generation of reactive oxygen species that selectively destroy cancer cells or pathogens. Researchers are exploring its use in cancer treatment and antimicrobial applications.
  • Organic Synthesis

    • The compound’s piperidine ring and benzoyl group make it a valuable building block in organic synthesis. Chemists can modify its structure to create novel derivatives with specific properties. For instance, it can serve as a precursor for drug development or functional materials .
  • Antioxidant Properties Studies suggest that 1-(2,4-Dimethylbenzoyl)piperidin-4-amine possesses antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing diseases related to free radical damage. Researchers investigate its potential as a natural antioxidant or as an additive in food and cosmetics.
  • Polymer Stabilization

    • The compound’s rigid benzoyl group can enhance the thermal stability and mechanical properties of polymers. Researchers explore its incorporation into polymer matrices to improve their performance in applications like coatings, adhesives, and materials for electronic devices .
  • Biological Activity Modulation Scientists study the interaction of this compound with biological targets, such as enzymes or receptors. Its structural features may allow it to modulate specific pathways, making it relevant for drug discovery. Investigating its effects on cellular processes could reveal new therapeutic avenues.
  • Fluorescent Probes and Sensors Due to its fluorescence properties, 1-(2,4-Dimethylbenzoyl)piperidin-4-amine can serve as a fluorescent probe or sensor. Researchers use it to detect specific molecules, monitor cellular processes, or visualize biological structures. Its applications range from bioimaging to environmental monitoring.

Future Directions

Piperidine derivatives, including 1-(2,4-Dimethylbenzoyl)piperidin-4-amine, are a key area of research in the pharmaceutical industry . Future research will likely focus on the development of novel synthesis methods, the exploration of their biological activity, and their potential applications in drug design .

properties

IUPAC Name

(4-aminopiperidin-1-yl)-(2,4-dimethylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-10-3-4-13(11(2)9-10)14(17)16-7-5-12(15)6-8-16/h3-4,9,12H,5-8,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFMQUVSVLOPHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CCC(CC2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dimethylbenzoyl)piperidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.